1-(2-Aminoethoxy)-3,5-dimethoxybenzene hydrochloride
Overview
Description
1-(2-Aminoethoxy)-3,5-dimethoxybenzene hydrochloride is a chemical compound with a unique structure that includes an aminoethoxy group and two methoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1-(2-Aminoethoxy)-3,5-dimethoxybenzene hydrochloride typically involves the reaction of 3,5-dimethoxybenzaldehyde with 2-aminoethanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using solvents such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
1-(2-Aminoethoxy)-3,5-dimethoxybenzene hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino and methoxy groups on the benzene ring can participate in substitution reactions.
Scientific Research Applications
1-(2-Aminoethoxy)-3,5-dimethoxybenzene hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethoxy)-3,5-dimethoxybenzene hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethoxy group allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .
Comparison with Similar Compounds
1-(2-Aminoethoxy)-3,5-dimethoxybenzene hydrochloride can be compared with other similar compounds, such as:
2,3-Dimethoxybenzaldehyde: Lacks the aminoethoxy group, making it less versatile in certain chemical reactions.
3,5-Dimethoxybenzylamine: Contains an amino group but lacks the ethoxy linkage, affecting its reactivity and applications.
2-(2-Aminoethoxy)ethanol: Similar in structure but lacks the aromatic benzene ring, limiting its use in aromatic substitution reactions.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research.
Properties
IUPAC Name |
2-(3,5-dimethoxyphenoxy)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-12-8-5-9(13-2)7-10(6-8)14-4-3-11;/h5-7H,3-4,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEWPOJAQLRGMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)OCCN)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20814828 | |
Record name | 2-(3,5-Dimethoxyphenoxy)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20814828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61711-95-3 | |
Record name | 2-(3,5-Dimethoxyphenoxy)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20814828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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